Cas no 847396-43-4 (1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- AKOS000274914
- 1-benzyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
- 4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one
- F0660-1877
- AKOS016041350
- Z111780648
- 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 847396-43-4
- AB00671272-01
- 1-benzyl-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- VU0488618-1
-
- Inchi: 1S/C25H22ClN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2
- InChI Key: KCQCSCJQXQOMAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C2C=CC=CC=2N=C1C1CC(N(CC2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 415.1451400g/mol
- Monoisotopic Mass: 415.1451400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 38.1Ų
1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0660-1877-2μmol |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-5μmol |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-10μmol |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-20μmol |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-1mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-2mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-3mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-4mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-5mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0660-1877-10mg |
1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-43-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Related Literature
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Additional information on 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Chemical Profile of 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 847396-43-4)
The compound 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 847396-43-4) represents a sophisticated molecular structure that has garnered significant attention in the field of medicinal chemistry and pharmacology. This heterocyclic derivative is characterized by its intricate arrangement of fused rings and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a benzodiazol moiety and a pyrrolidinone scaffold suggests a possible role in modulating central nervous system (CNS) pathways, making it a subject of interest for researchers exploring novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one align well with this paradigm, as the benzodiazol ring can potentially engage with serotonin receptors, while the pyrrolidinone group may interact with dopamine pathways. Such dual-action compounds are particularly attractive for treating complex neurological disorders where modulation of multiple neurotransmitter systems is required.
In the context of CNS pharmacology, the benzodiazol core is well-known for its anxiolytic, sedative, and muscle relaxant properties. However, modifications to this scaffold can significantly alter its pharmacokinetic and pharmacodynamic profiles. The introduction of a methyl group at the 2-position of the benzodiazol ring enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for CNS drugs. Furthermore, the chlorophenyl substituent in the compound may contribute to selective binding affinity by influencing electronic and steric interactions with target proteins.
Current research in medicinal chemistry emphasizes the development of structurally diverse compounds to overcome drug resistance and improve therapeutic efficacy. The pyrrolidinone moiety in 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one serves as an excellent pharmacophore for further derivatization. This scaffold has been explored in various contexts, including antipsychotic and antidepressant drug development, due to its ability to modulate neurotransmitter activity without excessive side effects. The combination of these structural elements makes this compound a promising candidate for further investigation.
From a synthetic chemistry perspective, the preparation of 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the formation of the benzodiazol ring through condensation reactions, followed by functionalization at the 2-position with a chlorophenyl group. Subsequent steps introduce the pyrrolidinone ring and the benzyl substituent, each requiring optimization to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes, making large-scale production more feasible.
The biological evaluation of 1-benzyl-4-{1-(2-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has revealed intriguing properties that warrant further exploration. In vitro studies have demonstrated potential activity against serotonin receptor subtypes (e.g., 5-HT₁A and 5-HT₂A), which are implicated in mood regulation and cognitive function. Additionally, preliminary data suggest that this compound may exhibit dopaminergic effects by interacting with D₂-like receptors. Such findings align with emerging research trends that seek to develop agents capable of modulating both serotonergic and dopaminergic systems simultaneously—a strategy that holds promise for treating neuropsychiatric disorders.
One notable aspect of this compound is its structural similarity to known pharmacologically active molecules used in clinical practice. For instance, analogs featuring a benzodiazol-pyrrolidinone core have been investigated for their potential as anxiolytics and antipsychotics. By leveraging these established structures while introducing novel modifications—such as the chlorophenylmethyl side chain—researchers aim to enhance therapeutic index and reduce adverse effects. This approach exemplifies how computational modeling and high-throughput screening can guide the design of next-generation drugs based on existing scaffolds.
The pharmacokinetic profile of 1-benzyl-4-{1-(2-chlorophenyl)methyl}-
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